

Application Note & Protocol: Friedel-Crafts Acylation for Diaryl Ketone Synthesis

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Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1427663

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Introduction

The Friedel-Crafts acylation is a foundational and robust method in organic synthesis for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring.

[1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones.[1][2] Diaryl ketones, and specifically benzophenones, are crucial structural motifs found in numerous biologically active compounds, photoinitiators, and UV stabilizers.[1] Their versatile nature makes them valuable building blocks in the synthesis of complex molecules with a wide range of biological activities.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diaryl ketones using the Friedel-Crafts acylation method. It includes a detailed experimental protocol, an in-depth look at the reaction mechanism, and key quantitative data.

Core Principles & Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1]

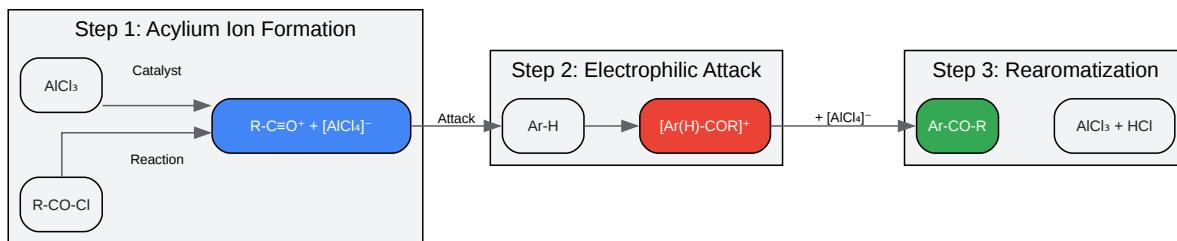
The reaction can be broken down into three primary steps:

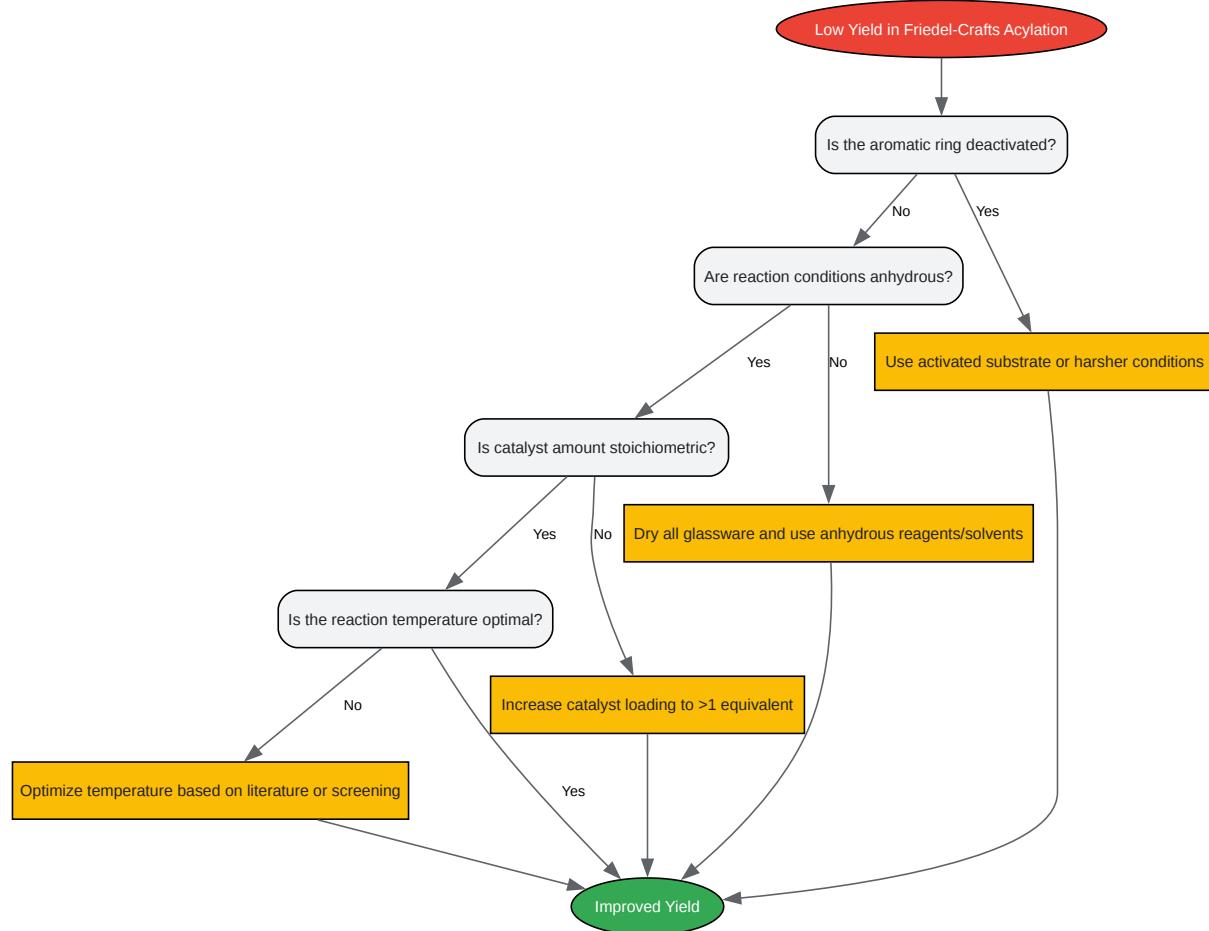
- Generation of the Electrophile: A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride ($AlCl_3$), activates the acylating agent (e.g., benzoyl chloride).[2] This interaction leads to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1][4]

- Electrophilic Attack: The π -electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
- Rearomatization: A base, typically the $[\text{AlCl}_4]^-$ complex formed in the first step, deprotonates the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. This yields the final diaryl ketone product.^{[1][5]}

A key advantage of the Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.^[1] Furthermore, the acylium ion is stable and does not undergo rearrangements.^[4]

Mechanistic Diagram



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